1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione
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Overview
Description
1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione is a heterocyclic organic compound that belongs to the class of pyrimidinediones This compound is characterized by the presence of a piperidine ring attached to the pyrimidinedione core, with two methyl groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione typically involves the following steps:
Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through the condensation of urea with a β-diketone under acidic or basic conditions. This reaction forms the 2,4-dioxo-pyrimidine structure.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction. The pyrimidinedione core is reacted with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the 6-piperidino derivative.
Methylation: The final step involves the methylation of the pyrimidinedione at positions 1 and 3. This can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the methyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce partially or fully reduced compounds.
Scientific Research Applications
1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a scaffold for drug design and development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the pyrimidinedione core play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-2,4(1H,3H)-pyrimidinedione: Lacks the piperidine ring, which may result in different chemical and biological properties.
6-piperidino-2,4(1H,3H)-pyrimidinedione: Lacks the methyl groups at positions 1 and 3, which can affect its reactivity and interactions.
Uniqueness
1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione is unique due to the presence of both the piperidine ring and the methyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1,3-dimethyl-6-piperidin-1-ylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-12-9(14-6-4-3-5-7-14)8-10(15)13(2)11(12)16/h8H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVJTQDLDXFVQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)N2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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